molecular formula C19H25N3O3 B2542485 Methyl 3-[benzyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]propanoate CAS No. 1281016-61-2

Methyl 3-[benzyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]propanoate

Cat. No.: B2542485
CAS No.: 1281016-61-2
M. Wt: 343.427
InChI Key: OVFCRXATDJFBKI-UHFFFAOYSA-N
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Description

Methyl 3-[benzyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]propanoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzyl group, a cyanocyclopentyl moiety, and a carbamoyl group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[benzyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]propanoate typically involves multiple steps:

  • Formation of the Cyanocyclopentyl Intermediate: : The initial step involves the preparation of the 1-cyanocyclopentyl intermediate. This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.

  • Carbamoylation: : The cyanocyclopentyl intermediate is then subjected to carbamoylation using suitable carbamoylating agents such as isocyanates or carbamoyl chlorides.

  • Benzylation: : The resulting carbamoyl intermediate is then benzylated using benzyl halides in the presence of a base like sodium hydride or potassium carbonate.

  • Esterification: : Finally, the esterification of the amino group with methyl 3-bromopropanoate under basic conditions yields the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

  • Reduction: : Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ester and carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts like palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amines, aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-[benzyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]propanoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound can be investigated for its potential pharmacological properties. The presence of the carbamoyl and cyanocyclopentyl groups suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 3-[benzyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]propanoate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The carbamoyl group may form hydrogen bonds or covalent interactions with active site residues, while the cyanocyclopentyl group could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[benzyl({[(1-cyanocyclohexyl)carbamoyl]methyl})amino]propanoate: Similar structure but with a cyclohexyl instead of a cyclopentyl group.

    Methyl 3-[benzyl({[(1-cyanocyclopentyl)carbamoyl]ethyl})amino]propanoate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Methyl 3-[benzyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]propanoate is unique due to the specific combination of functional groups and the presence of the cyanocyclopentyl moiety. This combination can result in distinct chemical reactivity and biological activity compared to its analogs.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

methyl 3-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-25-18(24)9-12-22(13-16-7-3-2-4-8-16)14-17(23)21-19(15-20)10-5-6-11-19/h2-4,7-8H,5-6,9-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFCRXATDJFBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN(CC1=CC=CC=C1)CC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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